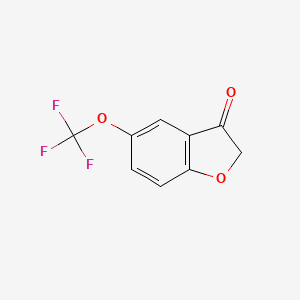

5-(Trifluoromethoxy)benzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

A copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines has been well established for the direct synthesis of α-ketoamides. This process involves C–O bond cleavage and C=O/C–N bond formation .科学的研究の応用

Overview of Applications

5-(Trifluoromethoxy)benzofuran-3(2H)-one and related compounds have diverse applications across various fields due to their unique chemical structure. These applications span from pharmaceuticals to materials science, illustrating the versatility of benzofuran and its derivatives.

Pharmaceuticals and Biological Activity

Benzofuran derivatives, including this compound, are of significant interest in the pharmaceutical industry due to their biological activity. These compounds are studied for their potential in drug development, particularly as they exhibit a range of biological activities such as antimicrobial, antifungal, and antioxidant properties. For instance, a series of benzofuran-2-yl derivatives were synthesized and showed promising in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020). Another study highlighted the antioxidant mechanism of a 3-arylbenzofuranone containing a 2′-hydroxyl group, indicating enhanced stabilization in polymers due to its scavenging capabilities (Xin Meng, Zhihao Qiu, & Z. Xin, 2013).

Material Science and Organic Synthesis

In the realm of materials science and organic synthesis, benzofuran derivatives are utilized for their chemical properties in the synthesis of complex organic compounds. For example, a study demonstrated the regioselective cyclization of o-alkynoylphenols forming γ-benzopyranones, highlighting the use of benzofuran derivatives in synthesizing compounds with potential applications in organic electronics and as synthetic building blocks (Masahito Yoshida, Yuta Fujino, & T. Doi, 2011). Furthermore, benzofuran compounds have been synthesized for the investigation of their spectroscopic, reactivity, optoelectronic, and drug-likeness properties, employing computational and experimental approaches to explore their potential in various applications (Sudhir M. Hiremath et al., 2018).

Green Chemistry and Synthesis

Efforts towards green chemistry have also involved benzofuran derivatives. A study presented the synthesis of 2-Aryl-5-(benzofuran-2-yl)thiazolo[3,2-b][1,2,4]triazoles using environmentally friendly procedures, emphasizing the role of benzofuran derivatives in promoting sustainable chemical practices (K. Jakhar & J. K. Makrandi, 2012).

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

A related benzofuran-3(2h)-one compound has been shown to undergo a copper iodide-catalyzed coupling reaction with amines, leading to the direct synthesis of α-ketoamides . This process involves C–O bond cleavage and C=O/C–N bond formation

Biochemical Pathways

These could potentially include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .

Result of Action

Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound could potentially induce changes at both the molecular and cellular levels.

将来の方向性

特性

IUPAC Name |

5-(trifluoromethoxy)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLMFMUNQFRPSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2598431.png)

![2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2598444.png)

![2-[5-(4-Hydroxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B2598445.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2598446.png)

![7-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2598450.png)